Benzoyl-L-arginine ethyl ester

Overview

Description

Benzoyl-L-arginine ethyl ester (BAEE) is a nonpeptide substrate of proteases and deiminases . It has been used as a substrate for the relative quantification of trypsin activity . BAEE has also been used as a substrate for the activity of subtilisins, kallikreins, and protein arginine deiminase 4 (PAD4) . It is also useful for trypsin determination and has a vasodilatory property in rat pulmonary artery and lung tissues .

Molecular Structure Analysis

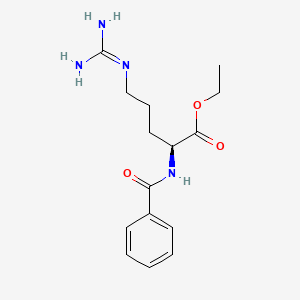

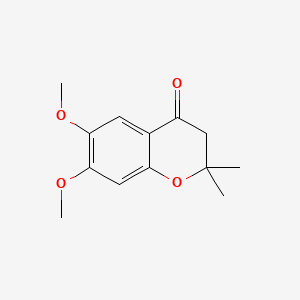

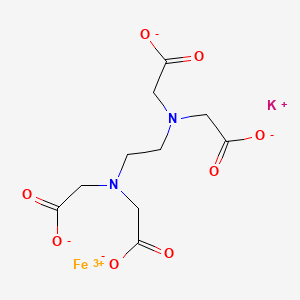

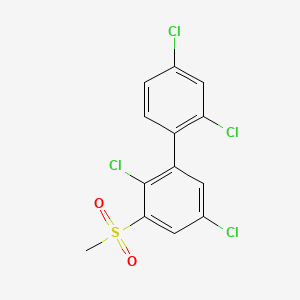

The molecular formula of BAEE is C15H22N4O3 . Its average mass is 306.360 Da and its monoisotopic mass is 306.169189 Da . A detailed structural and spectroscopic characterization of BAEE has been reported .Chemical Reactions Analysis

BAEE is used as a substrate in various enzymatic reactions. For instance, it is used in the enzymatic assay of trypsin . The reaction involves the hydrolysis of BAEE, which is dependent on the pH of the solution .Physical And Chemical Properties Analysis

BAEE is a powder that is soluble in water . Its solubility in water is 50 mg/mL, and the solution appears clear and colorless . It is recommended to store BAEE at a temperature between 2-8°C .Scientific Research Applications

Vasodilatory Effects

Benzoyl-L-arginine ethyl ester (BAEE) has been studied for its impact on cardiovascular functions, particularly its vasodilatory properties. Research has shown that BAEE can significantly decrease coronary perfusion pressure in isolated guinea pig hearts in a dose-dependent manner. This effect is attributed to the generation of endothelium-dependent relaxing factor (EDRF) like agents, suggesting a role in vascular relaxation and potential therapeutic applications in cardiovascular diseases (Thomas, Farhat, Myers, & Ramwell, 1990).

Enzyme Kinetics and Biochemical Reactions

BAEE has been utilized in studies examining enzyme kinetics, particularly in reactions catalyzed by subtilisins from various strains of Bacillus subtilis. These studies have contributed to understanding the mechanisms of enzyme-substrate interactions and the enzymatic hydrolysis process, which is fundamental in various biochemical pathways (Glazer, 1967).

Enzymatic Studies in Snake Venom

An enzyme that hydrolyzes BAEE has been isolated from snake venom, specifically from Agkistrodon contortrix laticinctus. This research contributes to the broader understanding of the biochemical properties of snake venoms and the potential applications of these enzymes in biochemical research (Toom, Solie, & Tu, 1970).

Molecular Structure and Stability Analysis

BAEE has been a model compound in the study of polymeric delivery systems for peptides and proteins. Thermoanalytical techniques have been used to characterize its crystalline structure and thermal stability, providing insights into its behavior in pharmaceutical formulations (Fonseca et al., 2012).

Inhibition of Insulin-Stimulated Phosphorylation

Research has explored the inhibitory effects of BAEE on the insulin-stimulated phosphorylation of the insulin receptor. These findings are significant in the context of understanding insulin signaling pathways and their modulation, which has implications for diabetes research (Tamura et al., 1984).

Mechanism of Action

Safety and Hazards

BAEE may cause respiratory tract irritation and may be harmful if absorbed through the skin . It may cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance is advised .

properties

IUPAC Name |

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDHCCVUYCIGSW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2645-08-1 (mono-hydrochloride) | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50914183 | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoyl-L-arginine ethyl ester | |

CAS RN |

971-21-1 | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)